1,3,5-Tri(thiophen-2-yl)benzene
Overview
Description
1,3,5-Tri(thiophen-2-yl)benzene is a 1,3,5 tris substituted benzene that has a three-dimensional structure which facilitates the preparation of conjugating polymers . It is a branched conductive monomer with electronically attached nodes that provide a suitable support to increase the conductivity of the synthesized polymers .
Synthesis Analysis
1,3,5-Tri(thiophen-2-yl)benzene-based COFs were synthesized via Schiff-base condensation reactions . These COFs were then exfoliated via a facile electrochemical strategy in aqueous systems .Molecular Structure Analysis
1,3,5-Tri(thiophen-2-yl)benzene has a three-dimensional structure . This structure facilitates the preparation of conjugating polymers .Chemical Reactions Analysis
The bulk COFs synthesized from 1,3,5-Tri(thiophen-2-yl)benzene were exfoliated via a facile electrochemical strategy in aqueous systems . The obtained exfoliated COFs can facilitate photo-triggered exciton dissociation .Physical And Chemical Properties Analysis
The melting point of 1,3,5-Tri(thiophen-2-yl)benzene is between 157.0 to 161.0 °C . It is a branched conductive monomer with electronically attached nodes .Scientific Research Applications
Nonlinear Optical Properties
1,3,5-Tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives have been synthesized and are known for their octupolar nonlinear optical properties. The conjugation length and bridge variations influence their linear and nonlinear optical properties, with thiophene derivatives showing notable differences from phenyl derivatives (Cho et al., 2002).
Organic Electroluminescent Devices
Novel electron-transporting hole blockers, specifically 1,3-bis[5-(dimesitylboryl)thiophen-2-yl]benzene and 1,3,5-tris[5-(dimesitylboryl)thiophen-2-yl]benzene, have been designed for organic electroluminescent devices. These compounds exhibit multiple redox behavior and high glass-transition temperatures, making them effective as hole blockers in blue-emitting devices (Kinoshita & Shirota, 2001).
Field-Effect Transistors
The crystal structure of a thiophene/phenylene co-oligomer, 1,4-bis{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}benzene, has been investigated. This material functions as an n-type semiconductor and is used in field-effect transistor devices (Hotta et al., 2009).
Catalysts in Organic Synthesis
1,3,5-Tris(hydrogensulfato) benzene serves as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting its significance in organic synthesis with advantages like excellent yields and eco-friendly conditions (Karimi-Jaberi et al., 2012).
Electrochromic Properties
Compounds such as 2,5-bis(3,6-di(thiophen-3-yl)-9 H -carbazol-9-yl)thiophene and 1,4-bis[(3,6-di(thiophen-3-yl)-9 H -carbazol-9-yl)methyl]benzene have been synthesized and their homopolymers and copolymers have been investigated for electrochromic properties, indicating potential applications in electrochromic devices (Aydın & Kaya, 2013).
Hole-blocking Materials in OLEDs
Novel amorphous molecular materials like 1,3,5-tris(4-biphenylyl)benzene and derivatives have been identified as effective hole-blocking materials in organic electroluminescent (EL) devices, enhancing the performance of such devices (Shirota et al., 2002).
Liquid-crystalline Ionic Conductors for Batteries
Liquid crystalline thiophene esters have been synthesized for use in lithium-ion batteries as new solvent-free ionic conductors, demonstrating good thermal stability and promising electrochemical properties (Bogdanowicz et al., 2018).
Safety And Hazards
Future Directions
The exfoliated COFs achieved a maximum H2 evolution rate of 27.24 mmol h−1 g−1, which is superior to that of the exfoliated non-donor–acceptor COF . This work enriches the fabrication approach of COF exfoliation . Furthermore, utilizing the synergetic strategy of aqueous electrochemical exfoliation and suitable molecular design, TTB-based COFs demonstrate promising photocatalytic activity .
properties
IUPAC Name |
2-(3,5-dithiophen-2-ylphenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S3/c1-4-16(19-7-1)13-10-14(17-5-2-8-20-17)12-15(11-13)18-6-3-9-21-18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHPRZXDFVCNHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=CS3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399545 | |
Record name | 1,3,5-Tri(thiophen-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri(thiophen-2-yl)benzene | |
CAS RN |
15509-95-2 | |
Record name | 1,3,5-Tri(thiophen-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15509-95-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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